molecular formula C9H9N3 B3120786 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 27305-70-0

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B3120786
CAS No.: 27305-70-0
M. Wt: 159.19 g/mol
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 5-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyrazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

2-(5-methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine
  • 2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine
  • 2-(5-methyl-1-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

2-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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